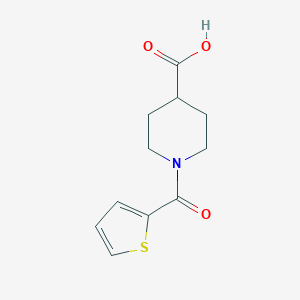

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWSBWQLPNNZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353978 | |

| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147636-34-8 | |

| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document outlines a robust three-step synthetic pathway, commencing with the protection of the carboxylic acid functionality of piperidine-4-carboxylic acid via esterification. The subsequent key step involves the acylation of the piperidine nitrogen with thiophene-2-carbonyl chloride. The synthesis culminates in the deprotection of the ester group to yield the target carboxylic acid. Detailed experimental protocols, quantitative data, and reaction workflows are presented to enable the replication of this synthesis for research and development purposes.

Introduction

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a hybrid heterocyclic molecule that incorporates both a thiophene and a piperidine scaffold. These structural motifs are prevalent in a wide range of biologically active compounds, making this molecule a valuable building block for the synthesis of novel therapeutic agents. The presence of a carboxylic acid group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design programs. This guide details a reliable and efficient synthetic route to this important compound.

Synthetic Pathway Overview

The synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is accomplished through a three-step process. The overall synthetic scheme is depicted below. The initial step involves the protection of the carboxylic acid of piperidine-4-carboxylic acid as an ethyl ester to prevent its interference in the subsequent amide bond formation. The second step is an amide coupling reaction between ethyl piperidine-4-carboxylate and thiophene-2-carbonyl chloride. The final step is the hydrolysis of the ethyl ester to afford the desired carboxylic acid.

Caption: Overall synthetic pathway for 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl piperidine-4-carboxylate

This procedure outlines the esterification of piperidine-4-carboxylic acid to protect the carboxylic acid functionality.

Reaction Scheme:

Caption: Esterification of piperidine-4-carboxylic acid.

Procedure:

Isonipecotic acid (10.0 mmol, 1.29 g) is dissolved in absolute ethanol (50 mL). The solution is cooled to 0°C, and thionyl chloride (40.0 mmol, 2.91 mL) is added dropwise. The resulting solution is stirred and refluxed for 48 hours. After the reaction is complete, the solvent is removed under reduced pressure to yield a yellow oil. The oil is then dissolved in ethyl acetate and washed with a 10% sodium hydroxide solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford ethyl 4-piperidinecarboxylate as a clear oil.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Isonipecotic acid | [1] |

| Reagents | Absolute ethanol, Thionyl chloride | [1] |

| Reaction Time | 48 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Product Yield | 94% | [1] |

| Product Appearance | Clear oil | [1] |

Step 2: Synthesis of Ethyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate

This step involves the amide bond formation between the protected piperidine derivative and thiophene-2-carbonyl chloride.

Reaction Scheme:

Caption: Amide coupling reaction.

Procedure:

To a solution of ethyl piperidine-4-carboxylate (10.0 mmol, 1.57 g) in anhydrous dichloromethane (50 mL) under an inert atmosphere, triethylamine (12.0 mmol, 1.67 mL) is added. The mixture is stirred at room temperature for 10 minutes. Thiophene-2-carbonyl chloride (11.0 mmol, 1.61 g) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Starting Materials | Ethyl piperidine-4-carboxylate, Thiophene-2-carbonyl chloride | General amide synthesis |

| Reagents | Triethylamine, Dichloromethane | General amide synthesis |

| Reaction Time | 12 hours | General amide synthesis |

| Reaction Temperature | Room Temperature | General amide synthesis |

| Product Yield | >80% (estimated) | Based on similar reactions |

| Purification | Column Chromatography | General procedure |

Note: Thiophene-2-carbonyl chloride can be prepared from thiophene-2-carboxylic acid and thionyl chloride or oxalyl chloride.

Step 3: Synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to yield the target carboxylic acid.

Reaction Scheme:

Caption: Ester hydrolysis.

Procedure:

Ethyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate (10.0 mmol, 2.67 g) is suspended in a 1 M aqueous solution of sodium hydroxide (20 mL). The mixture is heated to reflux and stirred for 4 hours. After cooling to room temperature, the solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 3-4 with a 1 M aqueous solution of hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid.[2]

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Starting Material | Ethyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate | [2] |

| Reagents | Sodium hydroxide, Hydrochloric acid | [2] |

| Reaction Time | 4 hours | [2] |

| Reaction Temperature | Reflux | [2] |

| Product Yield | >90% (estimated) | Based on similar reactions |

| Product Appearance | White to off-white solid | General observation |

Characterization Data (Predicted)

The following table summarizes the expected spectroscopic data for the final product, 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 12.0-13.0 (br s, 1H, COOH), 7.6-7.8 (m, 1H, thiophene-H), 7.4-7.6 (m, 1H, thiophene-H), 7.0-7.1 (m, 1H, thiophene-H), 4.0-4.5 (m, 2H, piperidine-H), 3.0-3.5 (m, 2H, piperidine-H), 2.5-2.8 (m, 1H, piperidine-H), 1.8-2.2 (m, 4H, piperidine-H). |

| ¹³C NMR | δ (ppm): ~175 (COOH), ~165 (C=O, amide), ~135-140 (thiophene C), ~125-130 (thiophene CH), ~40-45 (piperidine CH₂N), ~30-35 (piperidine CH), ~25-30 (piperidine CH₂). |

| IR (cm⁻¹) | ~3300-2500 (br, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1630 (C=O stretch of amide), ~1430, ~1250. |

| Mass Spec (ESI-MS) | m/z: 240.06 [M+H]⁺, 262.04 [M+Na]⁺.[3] |

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid. The described three-step sequence is efficient and utilizes readily available starting materials and reagents. The provided experimental procedures and quantitative data will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this key building block for the creation of novel and potentially therapeutic compounds. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

References

An In-depth Technical Guide to the Chemical Properties of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, a heterocyclic compound with significant potential in drug discovery and medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, spectral characteristics, and synthetic methodologies. Furthermore, it explores the compound's biological significance, drawing connections to relevant signaling pathways and potential therapeutic applications.

Introduction

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a hybrid molecule that incorporates two key pharmacophores: a thiophene ring and a piperidine-4-carboxylic acid moiety.[1] The thiophene ring, a sulfur-containing aromatic heterocycle, is a common feature in many pharmaceuticals and is known for its diverse biological activities. The piperidine ring, a saturated heterocycle, is a prevalent scaffold in numerous approved drugs. The carboxylic acid functional group provides a handle for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules.[1] This guide aims to provide a detailed repository of its chemical and biological characteristics to facilitate its use in research and development.

Chemical Properties

This section details the fundamental chemical properties of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid.

Physicochemical Data

| Property | Value | Source/Notes |

| IUPAC Name | 1-(Thiophene-2-carbonyl)piperidine-4-carboxylic acid | [1] |

| CAS Number | 147636-34-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃S | [2] |

| Molecular Weight | 239.29 g/mol | [1][2] |

| Appearance | White to off-white solid (Predicted) | General knowledge |

| Melting Point | >300 °C (for piperidine-4-carboxylic acid) | Data for the parent piperidine carboxylic acid. The thiophene derivative is expected to have a high melting point. |

| Boiling Point | Not available | --- |

| Solubility | Moderate in DMSO and Methanol.[1] Slightly soluble in Chloroform (for a similar compound).[1] | [1] |

| pKa | Not available | The carboxylic acid moiety suggests an acidic pKa, likely in the range of 4-5. |

| LogP (XLogP3-AA) | 1.9 (Predicted for a similar isomer) | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid.

Partial ¹H and ¹³C NMR data have been reported in DMSO-d₆.[1]

¹H NMR (400 MHz, DMSO-d₆): [1]

-

δ 7.85 (d, J = 3.6 Hz, 1H, thiophene H-3)

-

δ 3.45–3.20 (m, 4H, piperidine H-2,6)

-

δ 2.70 (s, 1H, piperidine H-4)

¹³C NMR (101 MHz, DMSO-d₆): [1]

-

δ 172.1 ppm (C=O, carboxylic acid)

-

δ 163.9 ppm (C=O, amide)

A specific IR spectrum for this compound is not available. However, the expected characteristic absorption bands based on its functional groups are listed in Table 2.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Characteristic broad absorption. |

| C-H (Aromatic/Alkene) | 3100-3000 | Thiophene ring C-H stretching. |

| C-H (Aliphatic) | 3000-2850 | Piperidine ring C-H stretching. |

| C=O (Carboxylic Acid) | 1725-1700 | Strong absorption. |

| C=O (Amide) | 1680-1630 | Strong absorption. |

| C=C (Aromatic) | 1600-1475 | Thiophene ring stretching. |

| C-N | 1250-1020 | Piperidine ring stretching. |

| C-S | 800-600 | Thiophene ring vibration. |

While a specific mass spectrum is not available, the predicted monoisotopic mass is 239.0616 Da.[3] Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and cleavage of the amide bond. The thiophene ring can also undergo characteristic fragmentation.

Synthesis and Experimental Protocols

A general synthetic route for 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid involves the acylation of piperidine-4-carboxylic acid. A more detailed, conceptual multi-step synthesis is outlined below, although a specific, published experimental protocol with yields and purification details is not currently available.

Conceptual Synthetic Pathway

Caption: Conceptual synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid.

Detailed Experimental Protocol (Conceptual)

Step 1: Protection of the Carboxylic Acid

-

Suspend piperidine-4-carboxylic acid in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then reflux until completion (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the methyl ester.

Step 2: Acylation of the Piperidine Nitrogen

-

Dissolve the piperidine-4-carboxylic acid methyl ester and triethylamine in dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of thiophene-2-carbonyl chloride in dichloromethane dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Deprotection of the Carboxylic Acid

-

Dissolve the methyl ester from Step 2 in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and remove the solvent to yield the final product.

Biological Activity and Signaling Pathways

The combination of the thiophene and piperidine scaffolds suggests a range of potential biological activities. Thiophene derivatives are known to possess anti-inflammatory, antimicrobial, and anticancer properties. Piperidine moieties are present in a vast number of therapeutic agents.

Potential Therapeutic Relevance

Derivatives of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid have been investigated for various therapeutic applications:

-

Antimycobacterial Activity: Related piperidine derivatives have shown potential as inhibitors of the MenA enzyme in Mycobacterium tuberculosis.[1]

-

Anti-inflammatory Activity: Thiophene derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.

-

Anticancer Activity: Some thiophene derivatives have been shown to induce cancer cell apoptosis.

Involvement in Signaling Pathways

While direct studies on 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid are limited, the broader class of thiophene derivatives has been shown to modulate key cellular signaling pathways, particularly the MAPK/ERK pathway . This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Potential inhibition of the MAPK/ERK signaling pathway by thiophene derivatives.

This diagram illustrates how thiophene derivatives may exert their anticancer effects by inhibiting MEK, a key kinase in the MAPK/ERK cascade, thereby preventing the downstream signaling that leads to cell proliferation and survival.

Conclusion

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a valuable chemical entity with a promising profile for applications in drug discovery and materials science. This guide has summarized its known chemical properties, provided a conceptual synthetic route, and highlighted its potential biological significance, particularly in the context of the MAPK/ERK signaling pathway. Further experimental validation of its physicochemical properties, a detailed optimization of its synthesis, and in-depth biological studies are warranted to fully elucidate its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a general synthetic protocol for the compound 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates expected spectroscopic characteristics based on the analysis of its constituent functional moieties: the thiophene-2-carbonyl group and the piperidine-4-carboxylic acid scaffold. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid. These predictions are derived from typical values observed for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | dd | 1H | Thiophene H5 |

| ~7.45 | dd | 1H | Thiophene H3 |

| ~7.05 | dd | 1H | Thiophene H4 |

| ~4.0-4.2 | m | 2H | Piperidine H2e, H6e |

| ~3.2-3.4 | m | 2H | Piperidine H2a, H6a |

| ~2.5-2.7 | m | 1H | Piperidine H4 |

| ~1.8-2.0 | m | 2H | Piperidine H3e, H5e |

| ~1.6-1.8 | m | 2H | Piperidine H3a, H5a |

| >10 | br s | 1H | Carboxylic Acid OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~178-182 | Carboxylic Acid C=O |

| ~165-168 | Amide C=O |

| ~135-138 | Thiophene C2 |

| ~130-132 | Thiophene C5 |

| ~128-130 | Thiophene C3 |

| ~127-129 | Thiophene C4 |

| ~45-48 | Piperidine C2, C6 |

| ~40-43 | Piperidine C4 |

| ~28-32 | Piperidine C3, C5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700-1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1620-1640 | Strong | C=O stretch (Amide) |

| ~1420-1450 | Medium | C-H bend (Piperidine) |

| ~1200-1300 | Medium | C-N stretch (Amide) |

| ~700-750 | Strong | C-S stretch (Thiophene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 239 | [M]⁺ (Molecular Ion) |

| 128 | [M - C₅H₉NO₂]⁺ (Thiophene-2-carbonyl cation) |

| 111 | [C₄H₃S-CO]⁺ (Thienyl cation) |

| 129 | [C₆H₁₀NO₂]⁺ (Piperidine-4-carboxylic acid radical cation) |

| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

Experimental Protocols

The following section outlines a general, hypothetical procedure for the synthesis and spectroscopic analysis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid.

Synthesis Protocol

A plausible synthetic route involves the acylation of piperidine-4-carboxylic acid with thiophene-2-carbonyl chloride. To prevent unwanted side reactions, the carboxylic acid group of the piperidine starting material should be protected prior to acylation.

Step 1: Protection of Piperidine-4-carboxylic Acid

-

Dissolve piperidine-4-carboxylic acid in a suitable solvent, such as methanol.

-

Add a protecting group reagent, for example, thionyl chloride, dropwise at 0°C to form the methyl ester.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude methyl 4-piperidinecarboxylate.

Step 2: Acylation with Thiophene-2-carbonyl chloride

-

Dissolve the protected piperidine derivative in a dry, aprotic solvent like dichloromethane.

-

Add a base, such as triethylamine, to the solution.

-

Slowly add a solution of thiophene-2-carbonyl chloride in dichloromethane at 0°C.

-

Allow the reaction to proceed at room temperature until completion.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Step 3: Deprotection

-

Dissolve the purified, protected product in a mixture of a suitable solvent (e.g., THF or methanol) and water.

-

Add a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature.

-

Monitor the reaction until the ester is fully hydrolyzed.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR)

-

Prepare a ~5-10 mg sample of the final compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to assign the chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

-

Obtain a small amount of the dry, solid sample.

-

Perform Attenuated Total Reflectance (ATR) IR spectroscopy by placing the sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI).

-

Acquire the full scan mass spectrum to determine the molecular weight.

-

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural elucidation.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the title compound.

Caption: Proposed synthetic pathway for 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid.

Caption: General workflow for the spectroscopic characterization of the synthesized compound.

The Rising Promise of Thiophene-Piperidine Derivatives: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

The unique structural amalgamation of a thiophene ring and a piperidine moiety has positioned thiophene-piperidine derivatives as a burgeoning class of heterocyclic compounds in medicinal chemistry. Their diverse pharmacological potential, spanning anticancer, antimicrobial, and anti-inflammatory activities, has garnered significant interest within the scientific community. This in-depth technical guide provides a comprehensive overview of the biological activity screening of these promising derivatives, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thiophene-piperidine derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines.[1][2][3] The primary mechanism often involves the induction of apoptosis and the modulation of critical signaling pathways implicated in cancer progression.[4][5]

Quantitative Data Summary: In Vitro Anticancer Activity

The antiproliferative activity of various thiophene-piperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Thiophene Derivative 7 | HCT-116 (Colon) | Not Specified | 11.13 | [2] |

| Doxorubicin (Reference) | HCT-116 (Colon) | Not Specified | 3.31 | [2] |

| Thiophene Derivative 1312 | SGC-7901 (Gastric) | Not Specified | 0.34 | [4] |

| Indolylpyridopyrimidine Derivatives | MCF-7 (Breast) | SRB Assay | 7.5 - 10.0 | [1] |

| Triazole Glycosides | MCF-7 (Breast) | MTT Assay | Potent | [1] |

| Acetylenic Derivative 2 | HCT-116 (Colon) | MTT Assay | Highly Active | [1] |

| Glycoside 20 | HCT-116 (Colon) | MTT Assay | Highly Active | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

Materials:

-

Thiophene-piperidine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the thiophene-piperidine derivative in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Visualizing the Mechanism: Wnt/β-catenin Signaling Pathway Inhibition

Certain thiophene derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in gastrointestinal cancers.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Thiophene and NO-Curcuminoids for Antiinflammatory and Anti-Cancer Activities [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

In Silico Modeling of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a hybrid heterocyclic compound that holds significant promise in the realm of drug discovery and development.[1] Its molecular structure incorporates two privileged scaffolds in medicinal chemistry: a piperidine ring and a thiophene moiety.[1] The piperidine ring is a common feature in over twenty classes of therapeutics, while the thiophene-2-carbonyl group is a versatile component in synthetic chemistry.[1] This unique combination makes the compound a valuable building block for creating more complex molecules with potential therapeutic applications, including in areas such as infectious diseases.[1] For instance, related piperidine derivatives have been investigated as potent inhibitors of the MenA enzyme in Mycobacterium tuberculosis.[1][2] Recent studies have also suggested the antiviral potential of thiophene derivatives against viruses like Ebola.[1]

This technical guide provides a comprehensive overview of the in silico modeling of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, offering a framework for researchers to explore its therapeutic potential. The guide details experimental protocols for key in silico techniques, presents data in a structured format, and utilizes visualizations to illustrate complex workflows and pathways.

I. Physicochemical Properties and In Silico Readiness

A crucial first step in any in silico modeling study is to understand the physicochemical properties of the ligand. These properties, often calculated using computational tools, provide insights into the molecule's drug-likeness and potential for oral bioavailability.

| Property | Value | Method | Reference |

| Molecular Formula | C11H13NO3S | - | [3] |

| Molecular Weight | 239.29 g/mol | - | [3] |

| XLogP3 | 1.3 | Computed | PubChem |

| Hydrogen Bond Donors | 1 | Computed | PubChem |

| Hydrogen Bond Acceptors | 4 | Computed | PubChem |

| Rotatable Bond Count | 2 | Computed | PubChem |

| Topological Polar Surface Area | 77.8 Ų | Computed | PubChem |

Note: The values in this table are computed properties obtained from public databases and may vary slightly depending on the software and force field used for calculation.

II. Potential Biological Target Identification

Based on existing literature for structurally similar compounds, a potential biological target for 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is the 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA) from Mycobacterium tuberculosis. This enzyme is a key component in the menaquinone biosynthesis pathway, which is essential for the survival of the bacterium.[2] Inhibition of MenA presents a promising strategy for the development of new anti-tubercular agents.

III. In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of a small molecule inhibitor.

Caption: In Silico Modeling Workflow

IV. Detailed Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

A. Ligand Preparation

-

Obtain 3D Structure: The 3D structure of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid can be downloaded from a chemical database like PubChem (CID: 53396593) or sketched using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Energy Minimization: The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94). This step removes any steric clashes and brings the molecule to a low-energy conformation.

-

Charge Assignment: Assign partial charges to the atoms of the ligand. Gasteiger charges are commonly used for this purpose.

-

Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

B. Protein Preparation (MenA from M. tuberculosis)

-

Obtain Protein Structure: The crystal structure of MenA can be downloaded from the Protein Data Bank (PDB). A relevant PDB ID is, for example, 2X2V.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign protonation states to the amino acid residues, particularly histidines, at a physiological pH.

-

-

Binding Site Definition: Identify the active site of the enzyme. This can be done based on the location of the co-crystallized ligand in the PDB structure or through literature review. A grid box encompassing the active site should be defined for the docking calculations.

C. Molecular Docking

-

Software: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.

-

Docking Algorithm: Employ a suitable search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined binding site.

-

Scoring Function: The docking poses will be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Analysis of Results:

-

Visualize the top-ranked docking poses to analyze the binding mode of the ligand.

-

Identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.

-

D. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

-

Software: Use online tools or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, Toxtree).

-

Properties to Analyze:

-

Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

-

Distribution: Plasma protein binding and blood-brain barrier permeability.

-

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of mutagenicity, carcinogenicity, and other toxic endpoints.

-

V. Data Presentation

The quantitative data generated from the in silico modeling should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted Binding Affinity and Interactions with MenA

| Docking Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| 1 | -8.5 | TYR58, TRP103 | Pi-Pi Stacking |

| ARG121 | Hydrogen Bond | ||

| ILE124, LEU156 | Hydrophobic | ||

| 2 | -8.2 | TYR58, PHE99 | Pi-Pi Stacking |

| LYS152 | Hydrogen Bond | ||

| VAL101, ALA155 | Hydrophobic | ||

| 3 | -7.9 | TRP103 | Pi-Pi Stacking |

| SER120 | Hydrogen Bond | ||

| LEU98, ILE158 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Absorption | ||

| GI Absorption | High | Good oral bioavailability |

| BBB Permeant | No | Low potential for CNS side effects |

| Distribution | ||

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Clearance | 0.6 L/h/kg | Primarily cleared by the kidneys |

| Toxicity | ||

| AMES Toxicity | No | Non-mutagenic |

| Carcinogenicity | No | Non-carcinogenic |

Note: The data in this table is hypothetical and for illustrative purposes only.

VI. Signaling Pathway Visualization

Inhibition of MenA disrupts the menaquinone biosynthetic pathway, which is crucial for the electron transport chain in Mycobacterium tuberculosis. The following diagram illustrates this pathway.

Caption: Menaquinone Biosynthesis Pathway

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid. By following the detailed protocols and utilizing the provided visualizations, researchers can effectively investigate the therapeutic potential of this promising compound. The integration of molecular docking, molecular dynamics, and ADMET prediction offers a powerful approach to guide further experimental studies and accelerate the drug discovery process. While the presented data is illustrative, the methodologies outlined here provide a solid foundation for generating robust and reliable in silico results.

References

- 1. 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | 147636-34-8 | Benchchem [benchchem.com]

- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(THIOPHENE-2-CARBONYL)-PIPERIDINE-4-CARBOXYLIC ACID;147636-34-8 [abichem.com]

Mechanism of action of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

An In-depth Technical Guide on the Core Mechanism of Action of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a heterocyclic compound featuring a thiophene ring linked to a piperidine-4-carboxylic acid moiety via a carbonyl group. This structure represents a versatile scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities. This technical guide synthesizes the available scientific literature to elucidate the potential mechanisms of action of this compound, with a primary focus on its role as a putative inhibitor of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis. Additionally, other potential biological targets, including acetylcholinesterase, various kinases, and viral proteins, are discussed based on studies of structurally related compounds. This document provides a comprehensive overview of the hypothesized signaling pathways, detailed experimental protocols for assessing biological activity, and a summary of quantitative data from relevant derivatives to guide future research and drug development efforts.

Introduction

The convergence of a thiophene ring and a piperidine core in 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid presents a unique chemical architecture with significant potential for biological interactions. The thiophene moiety can engage in π-π stacking interactions with aromatic amino acid residues in protein targets, while the piperidine ring can participate in hydrogen bonding and ionic interactions.[1] The carboxylic acid functional group further enhances the potential for polar interactions, making this scaffold a promising starting point for the design of novel therapeutics. While the precise mechanism of action for this specific molecule is not definitively established in the current literature, extensive research on its derivatives points towards several plausible biological targets. The most compelling evidence suggests a role in the inhibition of MenA, a key enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis.[2]

Primary Hypothesized Mechanism of Action: Inhibition of MenA

The most well-documented mechanism of action for piperidine derivatives with a similar structural backbone is the inhibition of MenA, an essential enzyme for the survival of Mycobacterium tuberculosis.[2] MenA is a 1,4-dihydroxy-2-naphthoate isoprenyltransferase that catalyzes a critical step in the biosynthesis of menaquinone (Vitamin K2), a vital component of the bacterial electron transport chain.[2] Inhibition of MenA disrupts ATP production, leading to bacterial cell death.

The Menaquinone Biosynthesis Pathway and the Role of MenA

The menaquinone biosynthesis pathway is a validated target for the development of new anti-tuberculosis drugs. The pathway involves a series of enzymatic reactions that convert chorismate to menaquinone. MenA is responsible for the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA).

Quantitative Data for MenA Inhibitors with a Piperidine Scaffold

While quantitative data for 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is not available, studies on structurally related piperidine derivatives have demonstrated potent inhibition of MenA and M. tuberculosis growth.

| Compound ID | Structure | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) | Reference |

| Derivative 1 | 4-bromophenyl analog | 12 ± 2 | 14 ± 0 | [2] |

| Derivative 2 | 3-bromo derivative | 12 ± 3 | 14 ± 0 | [2] |

| Derivative 3 | Novel inhibitor 1 | 13 | 8 | [2] |

| Derivative 4 | Novel inhibitor 2 | 22 | 10 | [2] |

Note: The structures for the derivatives are detailed in the cited literature. This table illustrates the potential potency of the thiophene-piperidine scaffold against MenA.

Other Potential Mechanisms of Action

Derivatives of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid have been investigated for a variety of other biological activities, suggesting that the core scaffold may interact with multiple targets.

Acetylcholinesterase Inhibition

Thiophene derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors.[3][4] AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease.

Kinase Inhibition

Fused thiophene derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt (Protein Kinase B). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their inhibition is a major focus of cancer therapy.

Antimicrobial and Antiviral Activity

The thiophene-piperidine scaffold has been associated with broad-spectrum antimicrobial and antiviral activities. Some thiophene derivatives have shown activity against drug-resistant Gram-negative bacteria, potentially by targeting outer membrane proteins. Additionally, related compounds have been identified as inhibitors of Ebola virus entry.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid and its derivatives.

MenA Enzyme Inhibition Assay

This protocol is adapted from studies on piperidine-based MenA inhibitors.[2]

Protocol:

-

Preparation of Reagents:

-

Prepare membrane fractions containing MenA from M. tuberculosis strain mc²6230.

-

Prepare a stock solution of radiolabeled trans-farnesyl pyrophosphate ([³H]FPP).

-

Prepare a stock solution of 1,4-dihydroxy-2-naphthoate (DHNA).

-

Prepare serial dilutions of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid in DMSO.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the MenA-containing membrane fraction, DHNA, and the test compound at various concentrations.

-

Initiate the reaction by adding [³H]FPP.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Quench the reaction by adding acidified methanol.

-

-

Extraction and Analysis:

-

Extract the lipid-soluble products with hexane.

-

Spot the hexane layer onto a silica thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., 9:1 hexane:diethyl ether).

-

Excise the spots corresponding to the demethylmenaquinone product and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Antimycobacterial Growth Inhibition Assay

This protocol measures the whole-cell activity of the compound against M. tuberculosis.[2]

Protocol:

-

Preparation:

-

Culture M. tuberculosis strain mc²6230 in an appropriate broth medium (e.g., 7H9 broth supplemented with ADC and Tween 80).

-

Prepare serial dilutions of the test compound in a 96-well plate.

-

-

Inoculation and Incubation:

-

Inoculate the wells with a standardized suspension of M. tuberculosis.

-

Incubate the plates at 37°C for 5-7 days.

-

-

Measurement of Inhibition:

-

Determine the optical density (OD) at 600 nm or use a resazurin-based assay to assess bacterial growth.

-

-

Data Analysis:

-

Calculate the growth inhibition concentration (GIC₅₀), which is the concentration of the compound that inhibits 50% of bacterial growth.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.[3][4]

Protocol:

-

Reagents:

-

Acetylcholinesterase (AChE) solution.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Test compound dilutions.

-

-

Procedure:

-

Pre-incubate AChE with the test compound in a 96-well plate.

-

Initiate the reaction by adding ATCI and DTNB.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at 412 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and the IC₅₀ value.

-

Conclusion

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. The existing body of research on its derivatives strongly suggests that inhibition of MenA in Mycobacterium tuberculosis is a primary and highly plausible mechanism of action. The detailed experimental protocols provided in this guide offer a clear path for the validation of this hypothesis and the further characterization of this compound's biological activity. Further investigation into its potential effects on other targets, such as acetylcholinesterase and various kinases, is also warranted to fully elucidate its pharmacological profile. The versatility of this chemical structure, combined with the potent biological activities of its analogs, underscores its importance for future drug discovery and development endeavors.

References

- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | 147636-34-8 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

The Thiophene-2-Carbonyl Scaffold: A Comprehensive Guide to its Structure-Activity Relationship in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisosteric replacement for a phenyl ring have led to its incorporation into a wide array of therapeutic agents. When functionalized with a carbonyl group at the 2-position, the resulting thiophene-2-carbonyl core offers a versatile platform for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of thiophene-2-carbonyl compounds, focusing on their anticancer, antibacterial, and enzyme-inhibitory activities. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity: Targeting Key Signaling Pathways

Thiophene-2-carbonyl derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit crucial protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Structure-Activity Relationship of Anticancer Thiophene-2-Carbonyl Derivatives

The anticancer potency of thiophene-2-carbonyl compounds is highly dependent on the nature and position of substituents on both the thiophene ring and the carbonyl-linked moiety.

Key SAR Insights for Anticancer Activity:

-

Substitution at the 5-position of the thiophene ring: Bulky and hydrophobic groups at this position generally enhance anticancer activity. For instance, the introduction of substituted phenyl rings can lead to potent VEGFR-2 inhibition.

-

Modification of the carbonyl group: Conversion of the carbonyl group to a carboxamide or hydrazone can significantly modulate activity. The nature of the substituent on the amide or hydrazone nitrogen is critical for target interaction.

-

Fusion of the thiophene ring: Thienopyrimidine and other fused heterocyclic systems often exhibit enhanced potency by providing a rigid scaffold that can interact more effectively with the target's active site.[1]

-

Electron-withdrawing and donating groups: The electronic properties of substituents on aryl rings attached to the thiophene core play a crucial role. Electron-withdrawing groups like nitro or cyano can enhance activity in some cases, while electron-donating groups like methoxy may be favorable in others, depending on the specific target.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative thiophene-2-carbonyl derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Thienopyrimidine Derivatives against HepG2 and PC-3 Cell Lines [1]

| Compound ID | R | IC50 (µM) - HepG2 | IC50 (µM) - PC-3 |

| 3a | H | > 10 | > 10 |

| 3b | Cl | 3.105 | 2.15 |

| 3c | OCH3 | 5.23 | 6.87 |

| 4c | - | 3.023 | 3.12 |

Table 2: EGFR and HER2 Kinase Inhibitory Activity of Thiophene Derivatives [2]

| Compound ID | EGFR IC50 (nM) | HER2 IC50 (nM) |

| 21a | 0.47 | 0.14 |

| Imatinib (control) | 0.11 | 0.06 |

| Gefitinib (control) | 1.9 | - |

Signaling Pathways in Cancer Targeted by Thiophene-2-Carbonyl Compounds

VEGFR-2/AKT Signaling Pathway:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that primarily involves the PI3K/AKT pathway, leading to cell proliferation, survival, and migration. Thiophene-2-carbonyl derivatives can inhibit VEGFR-2, thereby blocking this pro-angiogenic signaling.

Caption: VEGFR-2/AKT signaling pathway and its inhibition.

EGFR Signaling Pathway:

EGFR is another receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Thiophene-2-carbonyl derivatives have been developed as potent EGFR inhibitors.

Caption: EGFR signaling pathway and its inhibition.

Antibacterial Activity

Thiophene-2-carbonyl derivatives have demonstrated significant potential as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship of Antibacterial Thiophene-2-Carbonyl Derivatives

The antibacterial efficacy of these compounds is influenced by the substituents on the thiophene ring and the functional group at the 2-position.

Key SAR Insights for Antibacterial Activity:

-

Substituents at the 3-position: The presence of an amino group at the 3-position of the thiophene ring generally leads to higher antibacterial activity compared to hydroxyl or methyl groups.[3]

-

Aryl substituents: The nature of aryl substituents can significantly impact activity. For example, a methoxy group on an aryl ring attached to the thiophene core has been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[3]

-

Ester and Carboxamide modifications: Conversion of the carboxylic acid to long-chain esters or specific carboxamides can improve antibacterial potency. For example, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate has shown outstanding activity against Salmonella Typhi.[4]

Quantitative Data on Antibacterial Activity

The following table summarizes the antibacterial activity of selected thiophene-2-carboxamide derivatives.

Table 3: Antibacterial Activity of Thiophene-2-Carboxamide Derivatives [3]

| Compound ID | R1 | R2 | Inhibition Zone (mm) - S. aureus | Inhibition Zone (mm) - E. coli |

| 7a | NH2 | H | 18 | 15 |

| 7b | NH2 | OCH3 | 20 | 16 |

| 7c | NH2 | Cl | 17 | 14 |

| 3b | OH | OCH3 | 17 | 12 |

| 5b | CH3 | OCH3 | 10 | 8 |

Enzyme Inhibition

Thiophene-2-carbonyl derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are important targets for the treatment of Alzheimer's disease and glaucoma, respectively.

Acetylcholinesterase (AChE) Inhibition

Key SAR Insights for AChE Inhibition:

-

The introduction of a piperazine moiety linked to the thiophene-2-carboxamide core is a common strategy for developing AChE inhibitors.

-

Substituents on the piperazine ring, such as methoxyphenyl groups, can significantly enhance inhibitory activity. For instance, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) showed 60% inhibition of AChE, which was more potent than the reference drug donepezil (40% inhibition).[5][6]

Carbonic Anhydrase (CA) Inhibition

Key SAR Insights for CA Inhibition:

-

Thiophene-2-sulfonamides are potent inhibitors of carbonic anhydrases.

-

Substitutions at the 4-position of the thiophene ring can modulate the inhibitory potency and selectivity for different CA isozymes.[7]

Quantitative Data on Enzyme Inhibition

Table 4: Inhibition of Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) by Thiophene Derivatives [8]

| Compound ID | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |

| 1 | 447.28 | 309.44 | 0.28 |

| 2a | 643.19 | 512.87 | 1.24 |

| 2b | 712.54 | 634.12 | 2.56 |

| 2c | 834.67 | 789.43 | 3.11 |

| 2d | 956.32 | 899.12 | 3.87 |

| 2e | 1004.65 | 935.93 | 4.01 |

| 3 | 567.89 | 456.78 | 0.98 |

| 4 | 678.91 | 587.34 | 1.54 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments cited in the SAR studies of thiophene-2-carbonyl compounds.

Synthesis of Thiophene Derivatives via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes.

Caption: General workflow for the Gewald reaction.

Protocol:

-

A mixture of the appropriate ketone or aldehyde (10 mmol), activated nitrile (e.g., ethyl cyanoacetate or malononitrile) (10 mmol), and elemental sulfur (12 mmol) in a suitable solvent (e.g., ethanol, 30 mL) is prepared.

-

A basic catalyst (e.g., morpholine or triethylamine, 1.5 mL) is added to the mixture.

-

The reaction mixture is heated under reflux for a specified period (typically 2-6 hours), with the progress monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 2-aminothiophene derivative.

MTT Assay for Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the thiophene-2-carbonyl compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Ellman's method is a simple, rapid, and sensitive colorimetric method for determining the activity of acetylcholinesterase.

Protocol:

-

Reagent Preparation: A phosphate buffer (0.1 M, pH 8.0), DTNB solution (10 mM), and acetylthiocholine iodide (ATCI) solution (14 mM) are prepared.

-

Assay Mixture: In a 96-well plate, 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution (at various concentrations) are added to each well.

-

Enzyme Addition: 10 µL of acetylcholinesterase solution is added to each well, and the plate is incubated for 15 minutes at 25°C.

-

Reaction Initiation: The reaction is initiated by adding 10 µL of ATCI solution to each well.

-

Kinetic Measurement: The absorbance is measured kinetically at 412 nm for 5-10 minutes using a microplate reader.

-

Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value is then calculated.

Logical Relationships in Structure-Activity Relationship

The development of potent thiophene-2-carbonyl compounds is guided by understanding the logical relationships between structural modifications and their impact on biological activity.

Caption: Logical flow of SAR for thiophene-2-carbonyls.

This logical flow illustrates that modifications to the core thiophene-2-carbonyl scaffold influence key physicochemical properties, which in turn dictate the biological activity. By systematically exploring these relationships, researchers can rationally design novel derivatives with improved therapeutic potential.

Conclusion

The thiophene-2-carbonyl scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into its structure-activity relationships has provided valuable insights for the rational design of potent and selective inhibitors for a range of biological targets. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, facilitating the continued exploration and optimization of this important class of compounds. Future work in this area will likely focus on the development of derivatives with improved pharmacokinetic profiles and the exploration of novel biological targets.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line [mdpi.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors [mdpi.com]

- 6. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a heterocyclic compound featuring a thiophene ring linked to a piperidine moiety, a structure ripe for exploration in drug discovery.[1] While direct pharmacological data on this specific molecule is limited, its structural motifs are present in a variety of biologically active agents. This guide synthesizes findings from structurally related thiophene-piperidine carboxamide derivatives to elucidate potential therapeutic targets and guide future research. The thiophene ring can engage in π-π stacking interactions with aromatic amino acid residues in protein targets, while the piperidine ring is capable of forming hydrogen bonds and ionic interactions.[1] The carboxylic acid on the piperidine ring and the carbonyl linker provide opportunities for synthetic modifications to explore structure-activity relationships.[1]

Potential Therapeutic Target Classes

Based on the bioactivities of analogous compounds, 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid may exhibit inhibitory action against several classes of enzymes and viral proteins.

Kinase Inhibition

Structurally similar thiophene carboxamides have demonstrated inhibitory activity against key kinases involved in cancer progression.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2] A series of novel thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[2] For instance, compound 14d from this series showed significant anti-proliferative activity against multiple cancer cell lines and inhibited VEGFR-2 with an IC50 of 191.1 nM.[2] The proposed mechanism involves the compound binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling cascade.

-

JAK2 Inhibition: Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of several cytokines and growth factors. Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms. Thiophene carboxamide derivatives have been developed as JAK2 inhibitors.[3]

Viral Entry and Replication Inhibition

The thiophene-piperidine scaffold has been explored for its antiviral properties.

-

Ebola Virus Entry Inhibition: Thiophene derivatives bearing a piperidine moiety have been identified as inhibitors of Ebola virus entry.[4] The piperidine group was found to be important for the antiviral activity.[4]

-

HIV-1 Reverse Transcriptase Inhibition: Piperidine-substituted thiophene[3,2-d]pyrimidine-based compounds have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.

Neurological Enzyme Inhibition

-

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease. A series of thiophene derivatives have been synthesized and evaluated as AChE inhibitors, with some compounds showing more potent inhibition than the reference drug donepezil.[5][6]

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of representative thiophene-piperidine carboxamide derivatives against their respective targets.

| Compound Class | Target | Representative Compound | IC50 / EC50 | Cell Line / Assay Conditions | Reference |

| Thiophene-3-carboxamide | VEGFR-2 | Compound 14d | 191.1 nM | In vitro kinase assay | [2] |

| Thiophene carboxamide | JAK2 | Compound 24 | - | p-STAT5 inhibition model | [3] |

| Thiophene derivative | Ebola Virus Entry | Hit 1 | 5.91 µM | pEBOV pseudovirus assay | [4] |

| Piperidine-substituted thiophene[3,2-d]pyrimidine | HIV-1 WT RT | Compound 15a | 1.75 nM | MT-4 cells | [7] |

| Thiophene derivative | Acetylcholinesterase | Compound IIId | 60% inhibition (vs 40% for donepezil) | Ellman's method | [5][6] |

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This protocol is adapted from studies on thiophene-3-carboxamide derivatives.[2]

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Procedure:

-

Add 10 µL of the test compound (various concentrations) to the wells of a 96-well plate.

-

Add 20 µL of VEGFR-2 enzyme solution to each well.

-

Initiate the reaction by adding 20 µL of a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).

-

Calculate the IC50 values from the dose-response curves.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the evaluation of thiophene derivatives as AChE inhibitors.[5][6]

-

Reagents and Materials: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (from electric eel), phosphate buffer (pH 8.0), test compounds.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.

-

Add 25 µL of the test compound solution at different concentrations.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the AChE enzyme solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Caption: Workflow for Acetylcholinesterase inhibition assay.

Conclusion and Future Directions

The structural framework of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid holds significant promise for the development of novel therapeutics. The analysis of its structural analogs suggests that it may act on a range of targets, including protein kinases, viral enzymes, and key enzymes in the central nervous system. Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives against the identified potential targets. High-throughput screening followed by detailed mechanistic studies will be crucial to validate these predictions and to determine the therapeutic potential of this chemical scaffold. Structure-activity relationship (SAR) studies will also be essential to optimize the potency and selectivity of these compounds.

References

- 1. 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | 147636-34-8 | Benchchem [benchchem.com]

- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization of Novel Piperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] A thorough understanding of the physicochemical properties of novel piperidine derivatives is paramount for successful drug discovery and development, as these characteristics fundamentally govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive overview of the key physicochemical characterization techniques, experimental protocols, and data interpretation for novel piperidine derivatives.

Core Physicochemical Parameters and Data Presentation

The journey of a drug candidate from the laboratory to the clinic is significantly influenced by its physicochemical properties. For piperidine derivatives, the key parameters to evaluate include acid dissociation constant (pKa), lipophilicity (logP/logD), and solubility.

Table 1: Physicochemical Data of Representative Piperidine Derivatives

| Compound Class | Derivative Example | pKa | logP | Aqueous Solubility (mg/mL) | Reference |

|---|---|---|---|---|---|

| Piperidine-carboxylic Acids | Nipecotic acid derivatives | ~3.5-4.5 (COOH), ~9.5-10.5 (NH) | -1.0 to 1.5 | Variable, pH-dependent | [3] |

| Phenyl-substituted Piperidines | 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate | Not Reported | > 3.0 (Predicted) | Low | [1] |

| Piperidine-4-one Derivatives | 2,6-disubstituted piperidine-4-ones | Not Reported | Variable | Generally Low | [4] |

| Piperidine Salts | Piperidinium Sulfamethazinate | Not Applicable | Not Reported | Improved vs. Parent Drug |[5] |

Note: The data presented are illustrative and can vary significantly based on the specific substituents on the piperidine ring.

Key Experimental Protocols

Accurate and reproducible experimental data is the bedrock of physicochemical characterization. The following sections detail the standard methodologies for determining the crucial parameters for piperidine derivatives.

Determination of Acid Dissociation Constant (pKa)

The pKa value is critical as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.[3] For piperidine derivatives, which are often basic due to the nitrogen atom, potentiometric titration is a common and robust method.[3]

Methodology: Potentiometric Titration [3]

-

Sample Preparation: Accurately weigh and dissolve the piperidine derivative in deionized water or a suitable co-solvent to a known concentration (e.g., 1-5 mM).

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the derivative.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For derivatives with multiple ionizable groups (e.g., an additional carboxylic acid), multiple pKa values can be determined.[3]

Determination of Lipophilicity (logP/logD)

Lipophilicity, expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a measure of a compound's ability to partition between an oily (non-polar) and an aqueous (polar) phase.[3] This property is crucial for predicting a drug's ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique.[3]

Methodology: Shake-Flask Method for logD [3]

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline) and vice-versa.

-

Partitioning: Add a known amount of the piperidine derivative to a mixture of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[3]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.[3]

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[3]

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral bioavailability and formulation development.[6] The thermodynamic solubility, which represents the true equilibrium solubility, is typically determined using the saturation shake-flask method.[7]

Methodology: Saturation Shake-Flask Method [7]

-

Sample Preparation: Add an excess amount of the solid piperidine derivative to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).[3]

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Sample Processing: After equilibration, filter the suspension to remove the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC.

Spectroscopic and Structural Characterization

Beyond the core physicochemical parameters, a comprehensive characterization of novel piperidine derivatives involves a suite of spectroscopic and structural analysis techniques to confirm their identity, purity, and three-dimensional structure.

Table 2: Spectroscopic and Structural Characterization Techniques

| Technique | Purpose | Key Information Obtained |

|---|---|---|